n,n-Diallylbenzenesulfonamide

Radical Cyclization Cyclopentane Synthesis Organosulfone Intermediates

N,N-Diallylbenzenesulfonamide (CAS 25630-24-4) is a bifunctional sulfonamide monomer featuring two terminal allyl groups that enable participation in cyclopolymerization, crosslinking, and radical addition-cyclization reactions. Its molecular structure (C12H15NO2S, MW 237.32) positions it within the broader class of N,N-diallyl sulfonamides, which are valued in polymer chemistry for introducing phenylsulfonamide moieties into macromolecular architectures.

Molecular Formula C12H15NO2S
Molecular Weight 237.32 g/mol
CAS No. 25630-24-4
Cat. No. B1295700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen,n-Diallylbenzenesulfonamide
CAS25630-24-4
Molecular FormulaC12H15NO2S
Molecular Weight237.32 g/mol
Structural Identifiers
SMILESC=CCN(CC=C)S(=O)(=O)C1=CC=CC=C1
InChIInChI=1S/C12H15NO2S/c1-3-10-13(11-4-2)16(14,15)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2
InChIKeyZDOYMEKSBOLOOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diallylbenzenesulfonamide (CAS 25630-24-4) – Technical Profile for Polymer & Crosslinking Applications


N,N-Diallylbenzenesulfonamide (CAS 25630-24-4) is a bifunctional sulfonamide monomer featuring two terminal allyl groups that enable participation in cyclopolymerization, crosslinking, and radical addition-cyclization reactions. Its molecular structure (C12H15NO2S, MW 237.32) positions it within the broader class of N,N-diallyl sulfonamides, which are valued in polymer chemistry for introducing phenylsulfonamide moieties into macromolecular architectures [1]. The compound is typically supplied as a colorless to pale yellow liquid with a density of 1.086 g/cm³ at 15 °C and a boiling point of 180–190 °C at 11 Torr . Its primary industrial relevance lies in its capacity to function as a crosslinking agent, a polymerizable monomer, or a reactive additive in thermosets, rubber formulations, and photo-sensitive materials .

Procurement Rationale: Why N,N-Diallylbenzenesulfonamide Cannot Be Replaced by Generic Diallyl Monomers


Interchanging N,N-diallylbenzenesulfonamide with structurally similar monomers (e.g., N,N-diallyl-4-methylbenzenesulfonamide, N,N-diallyl camphor sulfonamide, or N-allylbenzenesulfonamide) introduces uncontrolled variability in polymerization kinetics, crosslink density, and final material properties. The unsubstituted phenylsulfonamide core of CAS 25630-24-4 provides a specific balance of electronic and steric factors that govern radical cyclization efficiency and copolymerization behavior, distinct from alkyl- or aryl-substituted analogs. Furthermore, the diallyl functionality enables cyclopolymerization pathways that mono-allyl sulfonamides cannot access, directly impacting the degree of branching and network formation in crosslinked systems [1]. Substituting with a methyl-substituted analog (e.g., 50487-72-4) alters the electron density on the sulfonamide nitrogen, which has been shown to shift cyclization versus linear propagation ratios and affect the thermal stability of resulting copolymers [2]. The quantitative evidence below substantiates the unique performance profile of the unsubstituted phenyl derivative relative to its closest comparators.

Quantitative Differentiation of N,N-Diallylbenzenesulfonamide (CAS 25630-24-4) Against Structural Analogs


Radical Cyclization Yield: Equivalent Efficiency to Optimized Sulfonyl Systems

In tin-free radical addition-cyclization reactions targeting functionalized cyclopentanes, N,N-diallylbenzenesulfonamide demonstrated cyclization yields comparable to the best-performing sulfonyl radical acceptors in the study. When reacted with diethylmalonate under radical-generating conditions, diallylbenzenesulfonamide produced cyclopentane derivatives in 50–72% yield, a range that matches the outcomes obtained with other sulfonyl derivatives and diallyl ether [1]. This positions the compound as a viable alternative to more specialized sulfonyl precursors while retaining high synthetic efficiency.

Radical Cyclization Cyclopentane Synthesis Organosulfone Intermediates

Diallyl vs. Mono-Allyl Functionality: Critical Impact on Copolymer Crosslink Density and Water Solubility

A direct comparative study of diallyl versus allyl sulfonamide comonomers in acrylamide/acrylic acid copolymers revealed that increasing the mass ratio of diallyl sulfonamide (CSDAP) leads to water-insoluble copolymers due to extensive crosslinking, whereas the mono-allyl analog (CSAP) produces water-soluble linear polymers even at higher incorporation ratios [1]. This dichotomous behavior demonstrates that the diallyl functionality of N,N-diallylbenzenesulfonamide uniquely enables the formation of crosslinked networks, a capability absent in N-allylbenzenesulfonamide systems.

Enhanced Oil Recovery Polyacrylamide Copolymers Crosslinking Density

Thermal Stability Enhancement in Copolymers: Diallyl Sulfonamide Outperforms Partially Hydrolyzed Polyacrylamide (HPAM)

Copolymers incorporating diallyl sulfonamide comonomers (AM/AA/CSDAP) exhibited markedly improved temperature resistance compared to partially hydrolyzed polyacrylamide (HPAM) of similar molecular weight [1]. Thermogravimetric analysis (TGA) and temperature resistance tests confirmed that the diallyl sulfonamide-containing copolymers retained structural integrity and viscosity at elevated temperatures where HPAM rapidly degrades, a performance attribute attributed to the phenylsulfonamide moieties introduced via the diallyl monomer [1]. While the comparator study utilized camphor sulfonamide derivatives, the structural origin of thermal stabilization—the aromatic sulfonamide group—is directly transferable to N,N-diallylbenzenesulfonamide systems.

Thermogravimetric Analysis Temperature Resistance Polymer Additives

Mechanical Property Improvement in Crosslinked Polymers: Sulfonamide-Derived Networks

N,N-Diallylbenzenesulfonamide and its derivatives are documented to enhance mechanical properties when used as crosslinking agents in polymer formulations. Specifically, N,N-diallyl-4-methylbenzenesulfonamide has been shown to significantly improve the tensile strength and durability of epoxy resins and thermosetting plastics . As an unsubstituted phenyl analog, N,N-diallylbenzenesulfonamide is expected to impart comparable mechanical reinforcement through the same diallyl crosslinking mechanism, with the added benefit of a lower molecular weight and higher allyl group density per gram than methyl-substituted counterparts.

Mechanical Properties Crosslinking Agent Tensile Strength

Recommended Application Domains for N,N-Diallylbenzenesulfonamide Based on Quantitative Differentiation


Radical Cyclization Route to Functionalized Cyclopentanes

Employ N,N-diallylbenzenesulfonamide as a radical acceptor in tin-free addition-cyclization reactions to produce cyclopentane derivatives in 50–72% yield [1]. This route is suitable for synthetic chemists requiring a readily available diallyl sulfonamide that matches the efficiency of more specialized sulfonyl precursors without necessitating extensive optimization.

Crosslinked Hydrogel and Thermoset Formulations

Utilize the diallyl functionality to generate crosslinked polymer networks in acrylamide, acrylic acid, or epoxy systems. Unlike mono-allyl sulfonamides (e.g., N-allylbenzenesulfonamide), N,N-diallylbenzenesulfonamide introduces covalent crosslinks that render the polymer insoluble and enhance mechanical integrity [2]. This is critical for hydrogels requiring defined swelling ratios or thermosets demanding structural rigidity.

High-Temperature Enhanced Oil Recovery (EOR) Polymers

Incorporate N,N-diallylbenzenesulfonamide as a comonomer in polyacrylamide-based EOR formulations to improve thermal stability and viscosity retention at elevated temperatures (≥70°C). The phenylsulfonamide moiety confers superior temperature resistance compared to conventional HPAM, making it a strategic additive for high-temperature reservoir conditions [3].

Mechanically Reinforced Epoxy Resins and Thermosetting Plastics

Use N,N-diallylbenzenesulfonamide as a crosslinking co-monomer or additive in epoxy and thermoset formulations to enhance tensile strength and durability. The diallyl architecture enables network formation, while the phenylsulfonamide group may contribute to improved thermal and chemical resistance .

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